N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide
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Description
This compound belongs to the class of pyrazole-bearing compounds known for their diverse pharmacological effects . It is a part of a series of hydrazine-coupled pyrazoles that were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves a pyrazole ring, a pyrimidine ring, and a thiophene ring. The exact structure can be verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .Scientific Research Applications
Synthesis and Anticancer Activity
A study highlighted the synthesis of a novel series of pyrazolopyrimidine derivatives, demonstrating potential anticancer and anti-5-lipoxygenase activities. This research underscores the compound's utility in developing new therapeutic agents targeting cancer cells and inflammatory diseases. The structure-activity relationship (SAR) analysis provided insights into the compound's biological activities, suggesting avenues for further medicinal chemistry optimizations (Rahmouni et al., 2016).
Heterocyclic Synthesis
Another study focused on heterocyclic synthesis involving thiophene-2-carboxamide, exploring novel methods to create antibiotics and antibacterial drugs. This research highlights the compound's versatility in synthesizing new heterocyclic compounds with potential antibacterial properties, which could lead to the development of new drugs to combat bacterial infections (Ahmed, 2007).
Catalysis
Research on catalytic methods for synthesizing pyrazolopyrimidine derivatives reveals the compound's role in facilitating efficient chemical reactions. This has implications for streamlining the production of various heterocyclic compounds, demonstrating the compound's utility in green chemistry and catalysis (Heravi et al., 2007).
Antiviral and Anti-inflammatory Properties
A study on the synthesis of antipyrinyl-pyrazolopyrimidines underlines the compound's potential for developing new antiviral and anti-inflammatory drugs. This underscores the broad spectrum of pharmacological activities that pyrazolopyrimidine derivatives can exhibit, offering pathways for novel therapeutic agents (Kaping et al., 2020).
Properties
IUPAC Name |
N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6OS/c25-18(15-3-1-10-26-15)23-14-6-4-13(5-7-14)22-16-11-17(20-12-19-16)24-9-2-8-21-24/h1-12H,(H,23,25)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQITAMTLZNCDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC(=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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